
Sodium 4-(dodecanoyloxy)benzenesulfonate
Overview
Description
Sodium 4-(dodecanoyloxy)benzenesulfonate, also known as SDS, is a commonly used anionic detergent in biochemistry and molecular biology. It is a synthetic compound that is used to solubilize and denature proteins, as well as to separate nucleic acids from other cellular components. SDS is widely used in laboratories for various applications, including protein electrophoresis, Western blotting, and DNA sequencing.
Scientific Research Applications
Photodegradable Detergent Synthesis
Sodium 4-(dodecanoyloxy)benzenesulfonate has been synthesized as a photodegradable detergent, useful in isolating and characterizing proteins. This detergent can solubilize proteins, assisting in determining their molecular weight and subunit composition via electrophoresis. Importantly, its removal by photolysis does not damage the proteins (Epstein et al., 1982).
Reactive Granulation in Surfactant Production
In the manufacturing of detergent powders, this compound plays a critical role. Its production involves the neutralization of dodecyl-benzenesulfonic acid with a base, a process known as dry neutralization. This acid not only acts as a reactant but also as a binder in granulation, influencing the overall conversion and properties of the resulting granules (Schöngut et al., 2013).
Dry Neutralization Kinetics in Detergent Granulation
Research on this compound includes the study of the kinetics of dry neutralization, a key process in powder detergent production. This involves the reaction between dodecyl-benzenesulfonic acid and sodium carbonate, where the acid serves both as a reactant and a binder. The kinetics of this process are crucial for optimizing the production of surfactants in detergents (Schöngut et al., 2011).
Surfactant Degradation by Vacuum Ultraviolet Irradiation
This compound, a common surfactant in detergents, has been studied for its degradation using vacuum ultraviolet (VUV) irradiation. This research is significant for addressing the environmental impact of surfactants in wastewater, as VUV irradiation has proven more efficient in degrading these compounds compared to traditional ultraviolet methods (Li et al., 2020).
Synthesis and Properties of Asymmetric Surfactants
Research on asymmetric sodium benzenesulfonate surfactants, closely related to this compound, explores their synthesis and properties. These studies contribute to understanding the surfactants' critical micelle concentration and emulsifying capabilities, with applications in industries such as lubrication and material sciences (Lyu et al., 2019).
Micellar Structure and Growth Studies
Understanding the micellar structure and growth of this compound solutions is essential for its applications in various fields. Research in this area uses techniques like small-angle neutron scattering to study the surfactant's behavior in solutions, contributing to the broader knowledge of surfactant physics and chemistry (Caponetti et al., 1987).
properties
IUPAC Name |
sodium;4-dodecanoyloxybenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-18(19)23-16-12-14-17(15-13-16)24(20,21)22;/h12-15H,2-11H2,1H3,(H,20,21,22);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMLXHOSHRFNAG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NaO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



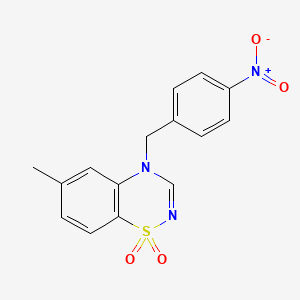

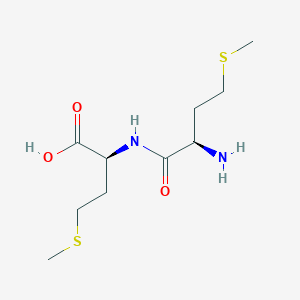

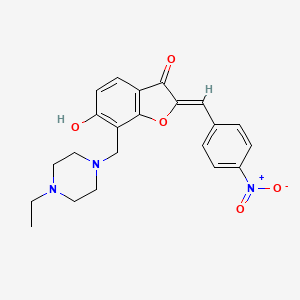
![6-(4-Methoxyphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3298264.png)
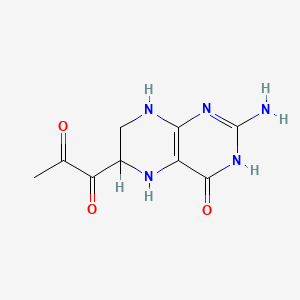
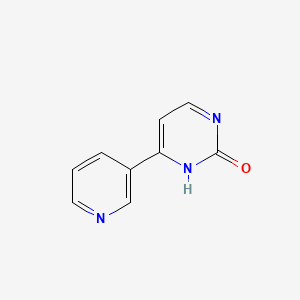

![3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanenitrile](/img/structure/B3298296.png)
![2-Methylbenzo[d]oxazol-5-amine hydrochloride](/img/structure/B3298319.png)
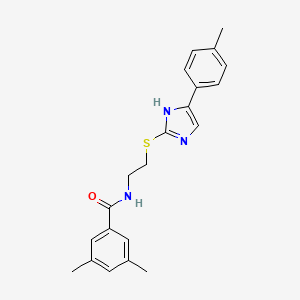
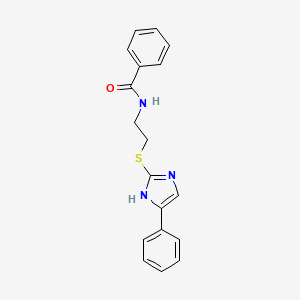
![1-(4-Benzylpiperazin-1-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B3298340.png)